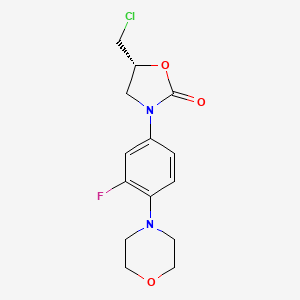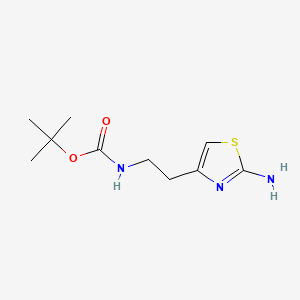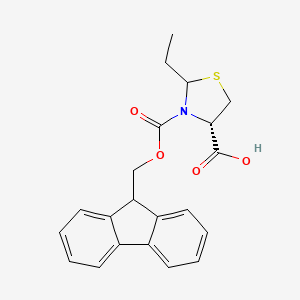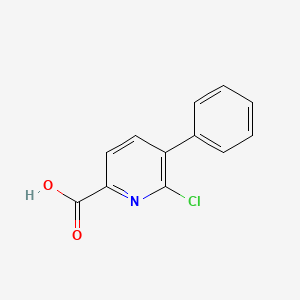
6-Chloro-5-phenylpicolinic acid
Vue d'ensemble
Description
6-Chloro-5-phenylpicolinic acid is a chemical compound with the molecular formula C12H8ClNO2 and a molecular weight of 233.65 . It is an endogenous metabolite of L-tryptophan (TRP) and has been reported to possess a wide range of neuroprotective, immunological, and anti-proliferative effects within the body .
Molecular Structure Analysis
The molecular structure of this compound contains a total of 25 bonds, including 17 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), and 1 hydroxyl group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 233.65 . It is recommended to be stored in a refrigerated environment .Applications De Recherche Scientifique
Photochemistry Studies
- Photodehalogenation Processes : Research on 6-chloropicolinic acid, closely related to 6-Chloro-5-phenylpicolinic acid, has shown significant insights into its photochemistry. Photolysis in various solvents leads to different products, highlighting the compound's utility in understanding photodehalogenation processes (Rollet, Richard, & Pilichowski, 2006).
Chemical Synthesis and Structural Characterisation
- Synthesis of Amides and Complexes : Synthesizing and characterizing amides from picolinic acid, which is structurally similar to this compound, contributes to fields like catalysis and molecular device development (Devi et al., 2015).
- Catalysis Applications : The use of 6-methylpicolinic acid in copper-catalyzed coupling reactions illustrates the potential of related compounds like this compound in synthetic chemistry (Jiang, Sun, Jiang, & Ma, 2015).
Coordination Chemistry
- Formation of Ruthenium Complexes : Studies involving the creation of cationic arene ruthenium complexes, including those with ligands similar to this compound, have implications for understanding metal-ligand interactions (Canivet, Karmazin-Brelot, & Süss-Fink, 2005).
Antimicrobial Studies
- Inhibitors of Mycobacterium Tuberculosis : The synthesis of compounds structurally related to this compound and their evaluation as potential inhibitors of Mycobacterium tuberculosis highlight their relevance in antimicrobial research (Marvadi et al., 2020).
Organic Synthesis
- Synthesis of Novel Derivatives : The reaction of phenylcomanic acid, which is related to this compound, with various agents resulting in novel organic compounds, demonstrates the compound's versatility in organic synthesis (Usachev et al., 2009).
Mécanisme D'action
Target of Action
6-Chloro-5-phenylpicolinic acid is a chemical compound that belongs to the class of picolinic acid derivatives. .
Biochemical Pathways
. More studies are required to summarize the affected pathways and their downstream effects.
Pharmacokinetics
. These properties are crucial in determining the bioavailability of the compound.
Action Environment
Analyse Biochimique
Biochemical Properties
6-Chloro-5-phenylpicolinic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction between this compound and cytochrome P450 can lead to the inhibition or activation of the enzyme, depending on the specific conditions and concentrations involved . Additionally, this compound may interact with proteins involved in cellular signaling pathways, potentially influencing their activity and downstream effects.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving kinases and phosphatases. By modulating these pathways, this compound can affect gene expression and cellular metabolism. For instance, it may alter the expression of genes involved in oxidative stress responses, leading to changes in cellular metabolism and overall cell function . Furthermore, this compound has been observed to impact cell proliferation and apoptosis, indicating its potential role in regulating cell growth and death.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves its binding interactions with specific biomolecules. For example, it can bind to the active site of enzymes, leading to either inhibition or activation of the enzyme’s catalytic activity . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes . These molecular interactions contribute to the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the stability of this compound can be influenced by factors such as temperature, pH, and exposure to light . Over extended periods, this compound may undergo degradation, leading to a decrease in its efficacy and potential changes in its biochemical effects. Long-term studies have also indicated that prolonged exposure to this compound can result in adaptive cellular responses, such as changes in enzyme expression levels and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound may exhibit beneficial effects, such as enhancing cellular antioxidant defenses and promoting cell survival . At higher doses, it can induce toxic effects, including oxidative stress, DNA damage, and apoptosis . These dosage-dependent effects highlight the importance of carefully determining the appropriate concentration of this compound for specific applications to avoid adverse outcomes.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to its biotransformation and elimination. It is metabolized by enzymes such as cytochrome P450, which catalyze its oxidation and subsequent conjugation with other molecules for excretion . This compound may also influence metabolic flux by modulating the activity of key enzymes involved in energy production and detoxification processes . These interactions can lead to changes in metabolite levels and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it may be transported across cell membranes by organic anion transporters or other specialized proteins . Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm or mitochondria, depending on its physicochemical properties and interactions with intracellular proteins . This localization can influence its activity and overall biochemical effects.
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. This compound may be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . Alternatively, it may be sequestered in the nucleus, where it can interact with transcription factors and modulate gene expression . These localization patterns contribute to the diverse biochemical effects of this compound.
Propriétés
IUPAC Name |
6-chloro-5-phenylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO2/c13-11-9(8-4-2-1-3-5-8)6-7-10(14-11)12(15)16/h1-7H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQVTXPUVKSEURY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(C=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10673486 | |
| Record name | 6-Chloro-5-phenylpyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214352-99-4 | |
| Record name | 6-Chloro-5-phenylpyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl (3-ethoxy-2-oxopyrido[3,4-b]pyrazin-1(2H)-yl)acetate](/img/structure/B1391420.png)
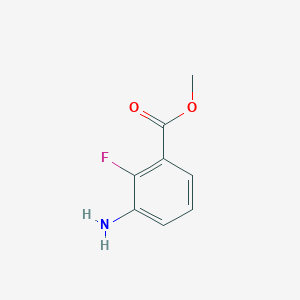
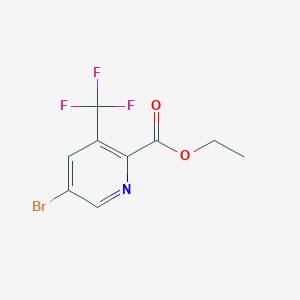

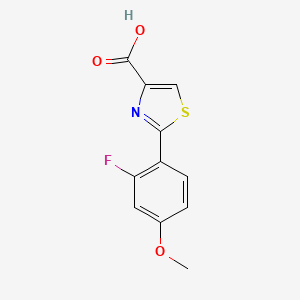


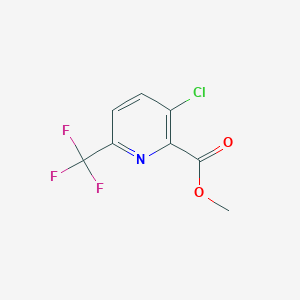
![tert-butyl 1H,2H,3H,4H,5H,6H-pyrrolo[3,4-c]pyrrole-2-carboxylate hydrochloride](/img/structure/B1391434.png)
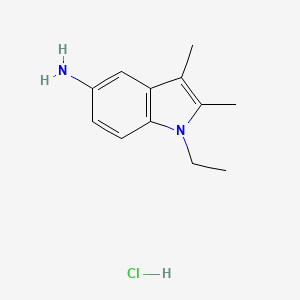
![(R)-Methyl 2-amino-3-(4'-fluoro-[1,1'-biphenyl]-4-yl)propanoate hydrochloride](/img/structure/B1391437.png)
